3β,5β-Tetrahydro Cortisone 3,21-Diacetate

カタログ番号 B588446

CAS番号:

4003-93-4

分子量: 448.556

InChIキー: PXQRJZNDFRAFTF-JWGYNNGLSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Metabolism and Diagnostic Applications

- Steroid Metabolism and Diagnostic Markers: Research has identified specific metabolites and enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) which converts cortisone to cortisol, primarily in the liver and visceral adipose tissue. This conversion process has implications for metabolic disorders and is a focal point for understanding obesity and insulin resistance mechanisms (Baudrand et al., 2011). Additionally, the synthesis and application of tetrahydrocorticosteroids, including THCA, as internal standards for mass spectrometry in clinical and biochemical studies highlight the role of these compounds in diagnostic assays (Ikegawa et al., 2011).

Pharmacological and Therapeutic Insights

- Neuroactive Steroid Quantification: The development of LC-MS/MS assays for quantifying neuroactive steroids, including THCA derivatives, in pregnancy elucidates the complex interplay between stress hormones and pregnancy outcomes. This research underscores the potential of THCA and related compounds in advancing clinical diagnostic tools and understanding perinatal depression (Mayne et al., 2021).

- Biotransformation and Synthesis of Steroids: Biotransformation studies with Rhodococcus rhodnii have led to the synthesis of novel steroids from cortisone, demonstrating the potential of microbial systems in generating new therapeutic compounds with reduced side effects (Zappaterra et al., 2021). Furthermore, efficient procedures for synthesizing key intermediates for halogenated corticosteroids indicate the significance of THCA in the pharmaceutical production of anti-inflammatory drugs (Huy et al., 2020).

Endocrine and Metabolic Health

- Adrenocortical Activity Measurement: Non-invasive techniques for measuring adrenocortical activity using faecal corticosterone metabolites offer new avenues for stress and health monitoring in biomedical research, with implications for human health studies (Lepschy et al., 2007).

- Impact on Hypertension and Metabolic Syndrome: Investigations into the activity of 11β-HSD enzymes, which are responsible for the interconversion of cortisol and cortisone, provide insights into their role in hypertension, metabolic syndrome, and the potential therapeutic targeting of these enzymes to treat these conditions (Allende et al., 2014).

特性

CAS番号 |

4003-93-4 |

|---|---|

製品名 |

3β,5β-Tetrahydro Cortisone 3,21-Diacetate |

分子式 |

C25H36O7 |

分子量 |

448.556 |

IUPAC名 |

[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1 |

InChIキー |

PXQRJZNDFRAFTF-JWGYNNGLSA-N |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |

同義語 |

3β,17,21-Trihydroxy-5β-pregnane-11,20-dione 3,21-Diacetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Hydroxy Metronidazole-d4

1215071-08-1

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

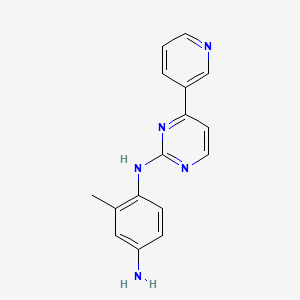

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)